
Ethyl 8-(2,2-dimethyl-5-nonyl-1,3-dioxan-5-YL)octanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 8-(2,2-dimethyl-5-nonyl-1,3-dioxan-5-yl)octanoate is an organic compound characterized by its complex structure, which includes an ester functional group and a dioxane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-(2,2-dimethyl-5-nonyl-1,3-dioxan-5-yl)octanoate typically involves the esterification of 8-(2,2-dimethyl-5-nonyl-1,3-dioxan-5-yl)octanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and solvents is carefully controlled to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 8-(2,2-dimethyl-5-nonyl-1,3-dioxan-5-yl)octanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate the substitution reaction.
Major Products
Oxidation: The major product is 8-(2,2-dimethyl-5-nonyl-1,3-dioxan-5-yl)octanoic acid.
Reduction: The major product is 8-(2,2-dimethyl-5-nonyl-1,3-dioxan-5-yl)octanol.
Substitution: The products vary depending on the nucleophile used, resulting in compounds like amides or thioesters.
Wissenschaftliche Forschungsanwendungen
Ethyl 8-(2,2-dimethyl-5-nonyl-1,3-dioxan-5-yl)octanoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the formulation of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which Ethyl 8-(2,2-dimethyl-5-nonyl-1,3-dioxan-5-yl)octanoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release the active acid form, which can then interact with specific pathways in biological systems. The dioxane ring may also play a role in stabilizing the compound and enhancing its binding affinity to target molecules.
Vergleich Mit ähnlichen Verbindungen
Ethyl 8-(2,2-dimethyl-5-nonyl-1,3-dioxan-5-yl)octanoate can be compared with similar compounds such as:
Ethyl 8-(2,2-dimethyl-1,3-dioxan-5-yl)octanoate: Lacks the nonyl group, resulting in different chemical properties and reactivity.
Ethyl 8-(2,2-dimethyl-5-ethyl-1,3-dioxan-5-yl)octanoate: The ethyl group substitution alters the compound’s steric and electronic properties.
Ethyl 8-(2,2-dimethyl-5-methyl-1,3-dioxan-5-yl)octanoate: The methyl group substitution affects the compound’s hydrophobicity and solubility.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
64305-23-3 |
|---|---|
Molekularformel |
C25H48O4 |
Molekulargewicht |
412.6 g/mol |
IUPAC-Name |
ethyl 8-(2,2-dimethyl-5-nonyl-1,3-dioxan-5-yl)octanoate |
InChI |
InChI=1S/C25H48O4/c1-5-7-8-9-10-13-16-19-25(21-28-24(3,4)29-22-25)20-17-14-11-12-15-18-23(26)27-6-2/h5-22H2,1-4H3 |
InChI-Schlüssel |
SSRKHEZRGRFEPK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC1(COC(OC1)(C)C)CCCCCCCC(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-D-phenylalanine](/img/structure/B14489272.png)
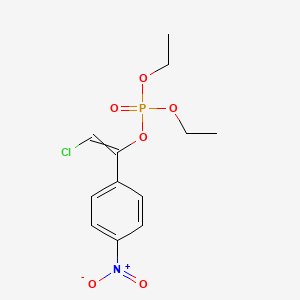
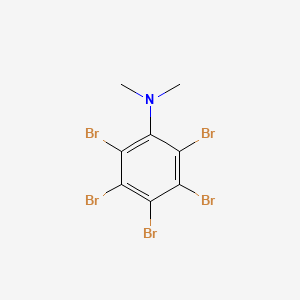
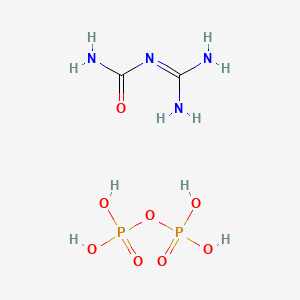
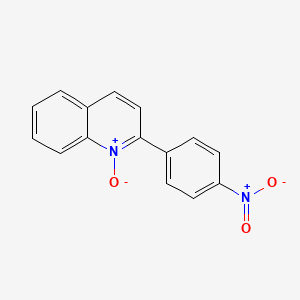
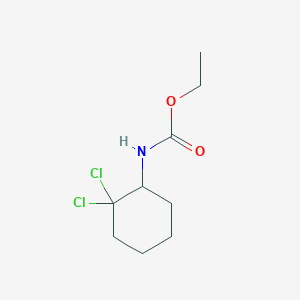

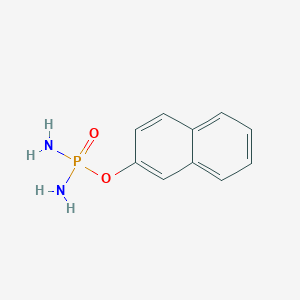

![2H-Naphth[2,3-f]isoindole-2-propanaminium, 4,11-diamino-1,3,5,10-tetrahydro-N,N,N-trimethyl-1,3,5,10-tetraoxo-, methyl sulfate](/img/structure/B14489333.png)
![(4-{3-[(2-Chloroethyl)sulfanyl]propanamido}phenyl)arsonic acid](/img/structure/B14489337.png)

